3,5-二溴-2-羟基苯甲腈

描述

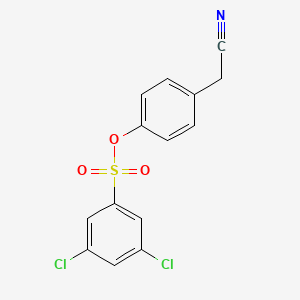

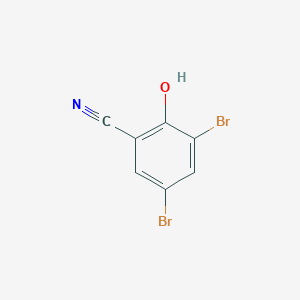

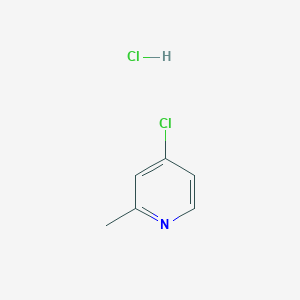

3,5-Dibromo-2-hydroxybenzonitrile (DBHBN) is an organic compound belonging to the class of nitriles and is a derivative of benzonitrile. DBHBN is a colorless, crystalline solid with a molecular weight of 297.93 g/mol and a melting point of 125-126°C. It is insoluble in water, but soluble in ethanol, acetone, and other organic solvents. It has been widely used in organic synthesis and as a reagent in various research studies.

科学研究应用

除草剂开发与环境影响

高原子效率和环境友好的除草剂制备

3,5-二溴-2-羟基苯甲腈衍生物,特别是3,5-二溴-4-羟基苯甲腈(溴氧草酰)在农业中被广泛用作控制阔叶杂草的除草剂。溴氧草酰及其酯类(如辛酸酯)的合成突显了朝着更高原子效率和环境友好的生产方法的努力。这些努力旨在克服先前合成路线的缺点,这些路线生产效率低,需要繁琐的纯化过程(Subbarayappa et al., 2010)。类似的研究还强调了除草剂生产及其应用的生态方面,强调了农业效率与环境保护之间的平衡(Subbarayappa et al., 2011)。

腐蚀抑制

金属的绿色腐蚀抑制

通过研究2-氨基苯-1,3-二羧腈衍生物(ABDNs),探讨了3,5-二溴-2-羟基苯甲腈衍生物在腐蚀抑制中的应用。这些化合物在酸性环境中对轻钢表面的腐蚀抑制效果显著,其中一种衍生物在100 mg/L浓度下的抑制效率达到97.83%。这些发现表明这些衍生物在开发更可持续和环境友好的工业腐蚀抑制剂方面具有潜力(Verma et al., 2015)。

作用机制

Target of Action

The primary target of 3,5-Dibromo-2-hydroxybenzonitrile, also known as bromoxynil, is the photosystem II complex in chloroplast thylakoid membranes . This complex plays a crucial role in photosynthesis, a process vital for plant growth and survival.

Mode of Action

Bromoxynil acts by inhibiting photosynthesis and ATP formation. It achieves this by binding to the QB-binding niche on the D1 protein of the photosystem II complex, thereby blocking electron transport . This inhibition disrupts the plant’s energy metabolism, leading to cell death .

Biochemical Pathways

Bromoxynil affects the photosynthetic electron transport chain, specifically the pathway from QA to QB . This disruption stops CO2 fixation and the production of ATP and NADPH2, which are required for plant growth . In a DBHB-utilizing strain, Pigmentiphaga sp. strain H8, bromoxynil is catabolized via a new oxidative decarboxylation pathway .

Pharmacokinetics

It is known that bromoxynil is absorbed by plant foliage and moves very little within the plant

Result of Action

The result of bromoxynil’s action is rapid cell death in plants . This is primarily due to the inhibition of photosynthesis and ATP formation, which are essential for plant growth and survival . Additionally, bromoxynil can induce cytosol acidification, which may also contribute to cell death .

Action Environment

The action of bromoxynil can be influenced by environmental factors. For instance, its phototransformation in aquatic systems can be affected by the presence of sodium chloride .

属性

IUPAC Name |

3,5-dibromo-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOWHVRXNOVUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382041 | |

| Record name | 3,5-dibromo-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-2-hydroxybenzonitrile | |

CAS RN |

40718-08-9 | |

| Record name | 3,5-dibromo-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

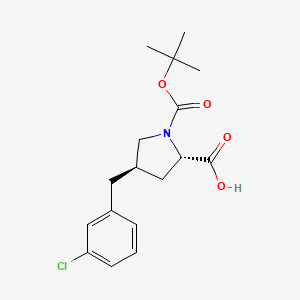

![2-(2-cyanophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1597136.png)

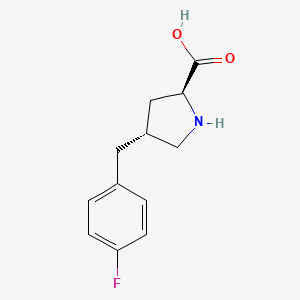

![2-(2,4-dichlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1597138.png)

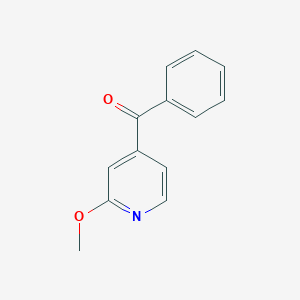

![2-[(2,6-Dichlorobenzyl)oxy]-5-nitrobenzaldehyde](/img/structure/B1597151.png)